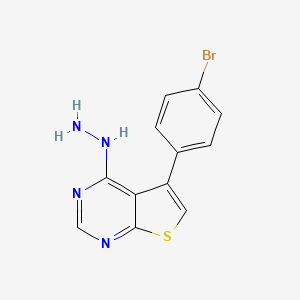![molecular formula C25H21ClFN5O3S B11973358 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973358.png)
2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2-クロロ-6-フルオロフェニル)メチリデン]アセトヒドラジドは、さまざまな科学研究分野で関心を集めている複雑な有機化合物です。この化合物は、トリアゾール環、メトキシフェニル基、およびヒドラジド部分を備えたユニークな構造が特徴です。
準備方法
合成経路および反応条件
2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2-クロロ-6-フルオロフェニル)メチリデン]アセトヒドラジドの合成は、通常、複数のステップを伴います。一般的なアプローチの1つは、トリアゾール環の調製から始まり、続いてメトキシフェニル基の導入が行われます。最後のステップは、スルファニル結合とヒドラジド部分の形成を伴います。 反応条件には、多くの場合、ジメチルスルホキシド(DMSO)などの溶媒と、炭酸カリウム(K2CO3)などの触媒の使用が含まれ、反応が促進されます .
工業的生産方法
この化合物の工業的生産には、実験室規模の合成方法の拡大が含まれる場合があります。これには、収率と純度を高めながら、コストと環境への影響を最小限に抑えるために、反応条件を最適化することが含まれます。連続フロー合成や自動反応器の使用などの技術は、効率的な大規模生産を実現するために使用できます。
化学反応の分析
反応の種類
2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2-クロロ-6-フルオロフェニル)メチリデン]アセトヒドラジドは、さまざまな化学反応を起こし、次のような反応があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化できます。
還元: 還元反応により、ヒドラジド部分はアミンに変換されます。
置換: メトキシ基は、適切な条件下で他の官能基と置換できます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化のための過酸化水素(H2O2)などの酸化剤、還元のための水素化ホウ素ナトリウム(NaBH4)などの還元剤、および置換反応のための求核剤などがあります。反応条件は、通常、所望の変換を確実に実現するために、制御された温度とpHレベルを伴います。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、還元はアミンを生成する可能性があります。置換反応は、さまざまな官能基を導入することができ、幅広い誘導体につながります。
科学研究における用途
2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2-クロロ-6-フルオロフェニル)メチリデン]アセトヒドラジドは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、酵素活性やタンパク質相互作用を研究するための生化学プローブとして可能性があります。
医学: 抗菌活性や抗癌活性など、潜在的な治療効果が調査されています。
産業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2-クロロ-6-フルオロフェニル)メチリデン]アセトヒドラジドの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。トリアゾール環とメトキシフェニル基は、これらの標的への結合に重要な役割を果たし、一方、ヒドラジド部分は水素結合やその他の相互作用に関与する可能性があります。これらの相互作用は、標的の活性を調節することができ、さまざまな生物学的効果につながります。
類似化合物との比較
類似化合物
4-(((4-メトキシフェニル)アミノ)メチル)-N,N-ジメチルアニリン: この化合物は、メトキシフェニル基を共有していますが、全体的な構造と官能基が異なります.
2-メトキシ-5-((フェニルアミノ)メチル)フェノール: 別のメトキシフェニル基を持つ化合物ですが、官能基と用途が異なります.
独自性
2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2-クロロ-6-フルオロフェニル)メチリデン]アセトヒドラジドの独自性は、トリアゾール環、メトキシフェニル基、およびヒドラジド部分を組み合わせたものです。このユニークな構造は、類似化合物にはない特定の化学的および生物学的特性を付与し、さまざまな研究や産業用途に役立つ分子となっています。
特性
分子式 |
C25H21ClFN5O3S |
|---|---|
分子量 |
526.0 g/mol |
IUPAC名 |
2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H21ClFN5O3S/c1-34-18-10-6-16(7-11-18)24-30-31-25(32(24)17-8-12-19(35-2)13-9-17)36-15-23(33)29-28-14-20-21(26)4-3-5-22(20)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+ |
InChIキー |
JCVXQBUTPJFEHY-CCVNUDIWSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)F |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=C(C=CC=C4Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973283.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973288.png)
![4-(7-(4-Bromophenyl)-2-fluoro-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N,N-dimethylaniline](/img/structure/B11973297.png)
![methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate](/img/structure/B11973299.png)
![2-Ethyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11973306.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973316.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11973320.png)

![Dibenzyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11973328.png)
![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11973338.png)
![9-Bromo-5-cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973340.png)

![(5Z)-3-butyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973351.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B11973352.png)
